Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the reaction of tert-butylamine with a suitable aldehyde to form an intermediate, which then undergoes further cyclization and functionalization steps .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the imidazo[1,2-a]pyrazine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative .
Scientific Research Applications
Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
- Benzyl ®- and (S)-2-tert-butyl-5-oxo-oxazolidine-3-carboxylate
- 4-[2-Benzyl(tert-butyl)amino-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Comparison: Compared to similar compounds, Benzyl 2-tert-butyl-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25N3O3 |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl 2-tert-butyl-3-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)17-15(12-23)22-10-9-21(11-16(22)20-17)18(24)25-13-14-7-5-4-6-8-14/h4-8,23H,9-13H2,1-3H3 |
InChI Key |
WFUIOOSDWVGZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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